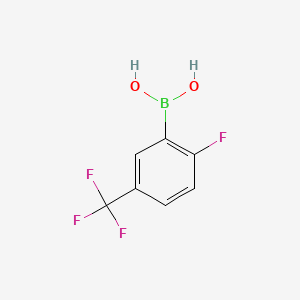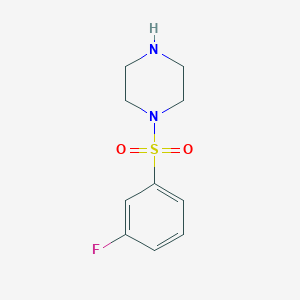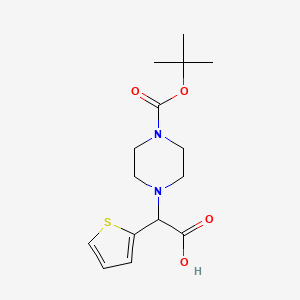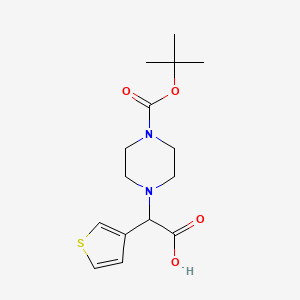
2-氟-5-(三氟甲基)苯硼酸
描述
The compound of interest, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid, is a derivative of phenylboronic acid with fluorine substituents that affect its chemical properties and reactivity. While the specific compound is not directly studied in the provided papers, related compounds such as 2,4-bis(trifluoromethyl)phenylboronic acid , 5-trifluoromethyl-2-formylphenylboronic acid , and various other fluorinated phenylboronic acids have been investigated. These studies provide insights into the influence of fluorine substituents on the acidity, structural behavior, and potential applications of boronic acids, which can be extrapolated to understand the properties of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids typically involves the introduction of fluorine or trifluoromethyl groups onto the phenyl ring. For instance, 3,5-bis(perfluorodecyl)phenylboronic acid was synthesized through the direct coupling of perfluorodecyl iodide with 1,3-diiodobenzene . Although the specific synthesis of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is not detailed in the provided papers, similar synthetic routes may be applicable, such as halogenation followed by boronation or direct functionalization of pre-existing boronic acids.
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids is characterized by the presence of fluorine atoms or fluorine-containing groups attached to the aromatic ring, which can significantly influence the compound's reactivity and interactions. For example, the introduction of a trifluoromethyl group was found to increase the acidity of phenylboronic acids . The molecular and crystal structures of some fluorinated phenylboronic acids have been determined using single-crystal X-ray diffraction (XRD) , which could provide a basis for predicting the structure of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid.
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in various chemical reactions, leveraging their unique properties. The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid, for example, catalyzes dehydrative condensation between carboxylic acids and amines . The presence of fluorine substituents can also influence the formation of boron-ate complexes with fluoride ions, affecting the electrochemical behavior of the compounds . These insights suggest that 2-Fluoro-5-(trifluoromethyl)phenylboronic acid may also exhibit distinct reactivity patterns in the presence of different reagents and conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylboronic acids are largely dictated by the electron-withdrawing effects of the fluorine atoms. The acidity constants and hydrolytic stability of these compounds have been thoroughly studied . The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, which is also expected to be true for 2-Fluoro-5-(trifluoromethyl)phenylboronic acid. Additionally, the presence of fluorine can affect the stability and tautomeric equilibria of these compounds .
科学研究应用
抗肿瘤药物的合成
该化合物用作制备纺锤体蛋白激酶 (KSP) 抑制剂的反应物 。KSP 抑制剂由于其干扰有丝分裂纺锤体形成的能力而具有作为抗肿瘤药物的潜在用途,有丝分裂纺锤体形成对于癌细胞的细胞分裂至关重要。
铃木-宫浦交叉偶联反应
2-氟-5-(三氟甲基)苯硼酸:在铃木偶联反应中用于制备2-三氟甲基芳基或杂芳基衍生物 。这些衍生物由于其生物活性,在药物和农用化学品的开发中具有重要价值。
通过锂化进行功能化
该化合物用于通过锂化然后与亲电试剂反应进行功能化 。该过程允许将各种官能团引入芳香环中,从而能够合成各种有机化合物。
铑催化的共轭加成
它用作选择性铑催化的共轭加成反应的反应物 。该方法对于形成碳-碳键非常重要,碳-碳键是构建复杂有机分子的基本步骤。
促肾上腺皮质激素释放激素拮抗剂的合成
研究人员使用这种硼酸来合成4-(2-三氟甲基)苯基吡咯并[2,3-d]嘧啶,一种潜在的促肾上腺皮质激素释放激素拮抗剂 。这些拮抗剂可以治疗与压力相关的疾病。
作用机制
Target of Action
It’s known that boronic acids are often used in the synthesis of various bioactive compounds, suggesting a broad range of potential targets .
Mode of Action
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a reactant used for functionalization via lithiation and reaction with electrophiles . It’s also used in selective rhodium-catalyzed conjugate addition reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their biological activity.
Biochemical Pathways
It’s known that boronic acids can participate in suzuki-miyaura cross-coupling reactions , which are widely used in organic synthesis, suggesting that this compound could potentially influence a variety of biochemical pathways.
Result of Action
It’s known to be used in the preparation of inhibitors of kinesin spindle protein (ksp) for potential use as antitumor agents , suggesting that it may have significant effects at the molecular and cellular levels.
安全和危害
This compound is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if irritation persists .
生化分析
Biochemical Properties
2-Fluoro-5-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in the inhibition of serine proteases and other enzymes that have active site serine residues. Additionally, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid can act as a ligand for various metal catalysts, enhancing their reactivity and selectivity in biochemical reactions .
Cellular Effects
The effects of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid exerts its effects through several mechanisms. It can form covalent bonds with the active site serine residues of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for fine-tuned regulation of enzyme activity. Additionally, 2-Fluoro-5-(trifluoromethyl)phenylboronic acid can act as a competitive inhibitor for substrates that bind to the same active site. It also influences gene expression by binding to transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, this compound can undergo hydrolysis, leading to the formation of boronic acid and other degradation products. These degradation products can have different biochemical properties and may affect cellular processes differently. In in vitro and in vivo studies, the long-term exposure to 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been shown to result in sustained inhibition of enzyme activity and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes and modulate cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the overall efficacy and safety of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid in biological systems .
Transport and Distribution
The transport and distribution of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects. The distribution pattern can influence the overall efficacy and toxicity of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid .
Subcellular Localization
The subcellular localization of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Alternatively, it can accumulate in the cytoplasm, where it inhibits enzymes and affects cellular metabolism. The subcellular localization can significantly impact the biochemical properties and overall efficacy of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid .
属性
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHVVLFCTMTYGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376881 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
352535-96-7 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352535-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![{[Bis(4-fluorophenyl)methyl]thio}acetic acid](/img/structure/B1332906.png)
![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)


![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)
![3-[(Tert-butylamino)sulfonyl]benzoic acid](/img/structure/B1332922.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1332927.png)
![[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid](/img/structure/B1332937.png)
![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)

